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molecular formula C9H7ClN2O B1301443 5-Acetyl-2-chloro-6-methylnicotinonitrile CAS No. 121348-15-0

5-Acetyl-2-chloro-6-methylnicotinonitrile

Cat. No. B1301443
M. Wt: 194.62 g/mol
InChI Key: BPRSEFHIDZKEAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04920136

Procedure details

35 g (0.2 mol) of 5-acetyl-3-cyano-6-methyl-2-pyridone* are suspended in 400 ml of chlorobenzene, 24.2 g (0.2 mol) of N,N-dimethylaniline are added, and 37 g (0.24 mol) of POCl3 are added dropwise. The mixture is then heated at 100° C. for three hours. After cooling, the mixture is cautiously poured onto water, neutralization with dilute sodium hydroxide solution is carried out, the organic phase is separated off, and the aqueous phase is again extracted with CHCl3. The combined extracts are dried with Na2SO4 and evaporated. The residue is purified by filtration through silica gel, using CH2Cl2 /ethyl acetate as eluent.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
24.2 g
Type
reactant
Reaction Step Two
Name
Quantity
37 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]([C:12]#[N:13])[C:7](=O)[NH:8][C:9]=1[CH3:10])(=[O:3])[CH3:2].CN(C)C1C=CC=CC=1.O=P(Cl)(Cl)[Cl:25].[OH-].[Na+]>ClC1C=CC=CC=1>[C:1]([C:4]1[C:9]([CH3:10])=[N:8][C:7]([Cl:25])=[C:6]([C:12]#[N:13])[CH:5]=1)(=[O:3])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
C(C)(=O)C=1C=C(C(NC1C)=O)C#N
Step Two
Name
Quantity
24.2 g
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Step Three
Name
Quantity
37 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is again extracted with CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts are dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
FILTRATION
Type
FILTRATION
Details
The residue is purified by filtration through silica gel

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C=1C(=NC(=C(C1)C#N)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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